Enzymatic Enantioselectivity: (S)- vs. (R)-2-Aminononane as ω-Transaminase Substrates
A comparative study of 10 class III ω-transaminases (ω-TAs) demonstrated that the (S)-enantiomer of 2-aminononane is the preferred substrate for enzymes capable of converting both enantiomers. For the four ω-TAs (TR2, TR6, TR9, TR10) that exhibited activity on both (R)- and (S)-2-aminononane, the selectivity factor—calculated as the ratio of specific activities (U g⁻¹) for the preferred (S)-enantiomer over the nonpreferred (R)-enantiomer—ranged from approximately 1.2 to 5.4 [1].
| Evidence Dimension | Selectivity factor (ratio of specific activities) |
|---|---|
| Target Compound Data | Nonpreferred substrate (specific activity values vary by enzyme, ratio against S-enantiomer is 1:1.2 to 1:5.4) |
| Comparator Or Baseline | Preferred substrate: (S)-(+)-2-aminononane |
| Quantified Difference | Selectivity factor range: ~1.2 to 5.4 in favor of (S)-enantiomer |
| Conditions | Specific activity measured in U g⁻¹ at 40°C, pH 7.5, using benzaldehyde as the amine acceptor and (R)- or (S)-2-aminononane as the donor. |
Why This Matters
This data quantifies the inherent difference in biocatalytic recognition between enantiomers, directly informing the selection of the correct chiral starting material for asymmetric synthesis and explaining why (R)-2-aminononane cannot substitute for its (S)-counterpart in enzyme-catalyzed reactions.
- [1] Coscolín, C., Katz, M., Sybesma, W., Osuna, S., Ferrer, M., & Alcalde, M. (2019). Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines. Applied and Environmental Microbiology, 85(2), e02404-18. View Source
